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6-Nitrobenzo[d]isothiazole

Cat. No.: B11768459
M. Wt: 180.19 g/mol
InChI Key: YKRIUVHLVYECIH-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry

The benzothiazole scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a privileged structure in the field of heterocyclic chemistry. nih.govbenthamscience.comresearchgate.net This structural motif is a cornerstone in the development of a wide range of biologically active compounds. nih.govresearchgate.net The presence of both nitrogen and sulfur atoms within the five-membered thiazole ring imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex structures. benthamscience.comjchemrev.com

The significance of the benzothiazole scaffold is underscored by its prevalence in numerous compounds exhibiting a broad spectrum of pharmacological activities. nih.govtandfonline.com These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govbenthamscience.comresearchgate.net The ability to readily modify the benzothiazole core at various positions, particularly at the C-2 and C-6 positions, allows for the fine-tuning of its biological and chemical properties, making it a highly attractive target for medicinal chemists. benthamscience.com

Overview of Nitro-Substituted Benzothiazoles as Research Targets

The introduction of a nitro group (NO₂) onto the benzothiazole scaffold has been shown to significantly influence the molecule's reactivity and biological profile, making nitro-substituted benzothiazoles a particularly interesting class of compounds for research. rjptonline.orgresearchgate.net The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule. jchemrev.com For instance, the presence of a nitro group has been linked to improved antimicrobial and antitubercular activities in certain benzothiazole derivatives. jchemrev.comrjptonline.org

Research has demonstrated that the position of the nitro group on the benzothiazole ring is crucial in determining its effect. jchemrev.com Specifically, substitutions at the C-6 position have been a focus of many studies. benthamscience.com The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, a mechanism that is believed to contribute to the cytotoxic effects of some of these compounds. This reactivity makes nitro-substituted benzothiazoles valuable probes for studying various biological processes and as starting points for the development of new therapeutic agents.

Current Research Landscape and Academic Relevance of 6-Nitrobenzo[d]thiazole Analogues

The academic and industrial research landscape for analogues of 6-nitrobenzo[d]thiazole is vibrant and expanding. Scientists are actively exploring the synthesis and application of a wide array of derivatives, driven by the potential for discovering novel compounds with enhanced properties. rsc.org These analogues often involve modifications at the 2-position of the benzothiazole ring, where different functional groups can be introduced to modulate the compound's activity. rjpbcs.comnih.gov

Current research efforts are focused on several key areas. In medicinal chemistry, there is a strong interest in developing new anticancer and antimicrobial agents based on the 6-nitrobenzo[d]thiazole scaffold. smolecule.comnih.gov For example, studies have investigated the synthesis of 6-nitrobenzo[d]thiazole derivatives as potential inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells. smolecule.comchemshuttle.com Furthermore, these compounds are being explored in materials science for applications in organic electronics and as fluorescent probes. smolecule.comchemshuttle.com The versatility of the 6-nitrobenzo[d]thiazole core ensures its continued relevance as a target for academic and industrial research, with the potential for significant contributions to various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2S B11768459 6-Nitrobenzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

6-nitro-1,2-benzothiazole

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H

InChI Key

YKRIUVHLVYECIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SN=C2

Origin of Product

United States

Synthetic Methodologies for 6 Nitrobenzo D Thiazole and Its Derivatives

Strategies for the Construction of the 6-Nitrobenzo[d]thiazole Core

The formation of the bicyclic 6-nitrobenzo[d]thiazole system can be achieved through several strategic routes, often beginning with appropriately substituted aniline (B41778) precursors or by modifying an existing benzothiazole (B30560) structure.

A common and effective method for constructing the benzothiazole ring system begins with aniline or its derivatives. One established pathway involves a multi-step sequence starting with the conversion of aniline to an intermediate that can undergo cyclization.

A representative synthesis begins with the reaction of aniline in acetic acid with potassium thiocyanate (B1210189) (KSCN). rjpbcs.com The mixture is cooled, and a solution of bromine in acetic acid is added slowly while maintaining a low temperature (0-10°C). rjpbcs.com This reaction yields 2-thiocyanatoaniline. rjpbcs.com The subsequent step involves the cyclization of 2-thiocyanatoaniline. This is achieved by refluxing the compound with concentrated hydrochloric acid and water, which facilitates the formation of the thiazole (B1198619) ring, yielding 2-aminobenzothiazole (B30445). rjpbcs.com

The final step to introduce the nitro group at the desired position is the nitration of the 2-aminobenzothiazole core. This is typically performed using a nitrating mixture of nitric acid and sulfuric acid. rjpbcs.com The 2-aminobenzothiazole is dissolved in sulfuric acid at a low temperature (below 5°C), and nitric acid is added dropwise. rjpbcs.com This electrophilic aromatic substitution reaction preferentially places the nitro group at the C-6 position, yielding the target intermediate, 2-amino-6-nitrobenzo[d]thiazole. rjpbcs.com

Another approach involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid, which directly leads to the formation of a nitro-substituted benzothiazole derivative. researchgate.net

While 2-amino-6-nitrobenzo[d]thiazole is a derivative itself, its synthesis is a crucial step for accessing a vast range of other C-2 functionalized compounds. Therefore, the methods for its preparation are central to the chemistry of this family of compounds.

A highly selective process for synthesizing 2-amino-6-nitrobenzothiazole (B160904) involves the protection of the amino group of 2-aminobenzothiazole before nitration. google.comgoogle.com Acylation of 2-aminobenzothiazole, for instance with acetic anhydride (B1165640) to form 2-acetylaminobenzothiazole, deactivates the amino group and directs the incoming nitro group primarily to the 6-position of the benzene (B151609) ring. google.com The nitration is carried out using a mixed acid (nitric and sulfuric acid) at controlled temperatures (e.g., 5-15°C). google.com After the nitration is complete, the acyl protecting group is removed via hydrolysis, often under basic conditions (e.g., using sodium hydroxide (B78521) solution in methanol), to yield 2-amino-6-nitrobenzothiazole with high purity and minimal formation of other isomers. google.comgoogle.com This method provides a high degree of control over the regioselectivity of the nitration reaction. google.com

The following table summarizes a typical reaction sequence starting from an acylated aniline precursor.

StepReactantReagentsProductTypical Yield
12-AcetylaminobenzothiazoleMixed Acid (HNO₃/H₂SO₄)2-Acetylamino-6-nitrobenzothiazoleNot specified
22-Acetylamino-6-nitrobenzothiazoleSodium Hydroxide, Methanol2-Amino-6-nitrobenzothiazole67 g from 0.5 mol precursor google.com

Functionalization and Derivatization at the C-2 Position of the Benzothiazole Ring

The 2-amino group of 2-amino-6-nitrobenzo[d]thiazole is a versatile functional handle that allows for extensive derivatization. Common strategies include condensation reactions to form Schiff bases and amides, as well as cyclization reactions to introduce new heterocyclic rings.

Schiff bases, or imines, are readily synthesized by the condensation of the primary amino group of 2-amino-6-nitrobenzo[d]thiazole with various aldehydes or ketones. The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid. rjpbcs.com

For example, reacting 2-amino-6-nitrobenzo[d]thiazole with substituted benzaldehydes under these conditions for 8-10 hours yields the corresponding N-benzylidene-6-nitrobenzo[d]thiazol-2-amine derivatives. rjpbcs.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). rjpbcs.com

Microwave-assisted organic synthesis (MAOS) has emerged as a more efficient alternative to conventional heating for this transformation. scispace.comresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields. scispace.com For instance, the condensation of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde (B1329479) can be completed in just 8-10 minutes with yields of 76-80% under microwave conditions, whereas the conventional method requires 2 hours of reflux and results in a much lower yield of 38%. scispace.comresearchgate.netmdpi.com

The table below compares conventional and microwave-assisted methods for a representative Schiff base synthesis.

AldehydeMethodReaction TimeYieldReference
3,5-diiodosalicylaldehydeConventional (Reflux)2 hours38% scispace.com
3,5-diiodosalicylaldehydeMicrowave Irradiation8-10 minutes76-80% scispace.comresearchgate.net
BenzaldehydeConventional (Reflux)8-10 hours64% rjpbcs.com

The nucleophilic 2-amino group can also react with various acylating agents to form stable amide derivatives. This is a common strategy for extending the molecular framework. For instance, substituted benzamides can be synthesized through the condensation of 2-amino-nitro-benzothiazole derivatives with substituted benzoyl chlorides. researchgate.net This reaction is typically performed in the presence of a base, such as dry pyridine (B92270), in an inert solvent like acetone (B3395972).

Furthermore, more complex structures like hydrazones can be prepared using 2-amino-6-nitrobenzo[d]thiazole as a starting material. nih.govresearchgate.net This multi-step synthesis first involves the formation of an amide bond. For example, the amino group can be reacted with an agent like ethyl chloroacetate, followed by reaction with hydrazine (B178648) to form a hydrazide intermediate, 2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide. This intermediate, which contains an amide linkage, can then be condensed with various aldehydes or ketones to produce a final series of hydrazone derivatives. nih.gov

A significant derivatization strategy involves the construction of a second heterocyclic ring, a thiazolidinone, attached to the C-2 position of the benzothiazole core. This is generally achieved through a two-step process.

The first step is the synthesis of a Schiff base from 2-amino-6-nitrobenzo[d]thiazole and a suitable aldehyde, as described previously (Section 2.2.1). nih.govresearchgate.net In the second step, the resulting imine undergoes a cyclocondensation reaction with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). researchgate.net This reaction involves the addition of the thiol group across the C=N double bond of the Schiff base, followed by intramolecular cyclization via condensation between the carboxylic acid group and the imine nitrogen, resulting in the formation of a 4-thiazolidinone (B1220212) ring. researchgate.net The reaction is often carried out in a solvent like 1,4-dioxane (B91453) with a catalyst such as anhydrous zinc chloride. researchgate.net This versatile approach allows for the incorporation of a wide variety of substituents on the thiazolidinone ring, depending on the aldehyde used in the initial Schiff base formation.

Derivatization with Thiadiazole Units

The synthesis of hybrid molecules incorporating both benzothiazole and thiadiazole moieties has been explored to develop compounds with potential biological activities. A key intermediate in these syntheses is 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, which is prepared from the reaction of 6-nitrobenzo[d]thiazol-2-amine with chloroacetyl chloride in the presence of a base like triethylamine. This intermediate serves as a versatile precursor for subsequent nucleophilic substitution reactions.

One reported methodology involves the synthesis of benzothiazole/1,3,4-thiadiazole-aryl urea (B33335) hybrids. The process begins with the preparation of 2-thiol derivatives which are then reacted with various 4-substituted phenyl isocyanates in acetonitrile (B52724) to form key urea intermediates. These intermediates are subsequently reacted with 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide in the presence of potassium carbonate in acetone under reflux conditions. This final step yields the target hybrid molecules, such as 2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.

Table 1: Synthesis of Benzothiazole/1,3,4-Thiadiazole-Aryl Urea Hybrids
Starting MaterialReagents and ConditionsIntermediateFinal Product
6-nitrobenzo[d]thiazol-2-aminei) Chloroacetyl chloride, Et3N, CH2Cl2, 0 °C to rt2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide2-((5-(3-arylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives
2-thiol derivativei) Aryl isocyanate, CH3CN, reflux ii) 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, K2CO3, acetone, refluxUrea derivative

Triazole Ring Formation via Click Chemistry and Other Methods

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of 1,2,3-triazole-containing compounds due to its high efficiency, regioselectivity, and mild reaction conditions. This methodology has been successfully applied to the synthesis of triazole-tethered benzothiazole derivatives.

The general approach involves the reaction of a benzothiazole derivative bearing an azide (B81097) or an alkyne functionality with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst. For instance, the synthesis of nitrobenzothiazinone congeners tethered to 1,2,3-triazoles has been reported. In this synthesis, a key step is the cycloaddition of an azide-functionalized benzothiazinone with a terminal alkyne. This reaction typically proceeds smoothly under standard CuAAC conditions, which may include a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate (B8700270) to generate the active copper(I) species in situ. The reaction is often carried out in a mixture of solvents like water and an organic solvent to ensure the solubility of the reactants.

This versatile reaction allows for the introduction of a wide variety of substituents on the triazole ring, enabling the creation of diverse libraries of hybrid molecules for various applications.

Synthesis of Sulfonylurea Hybrids

The synthesis of sulfonylurea derivatives is a well-established area of organic chemistry, often involving the reaction of a sulfonamide with an isocyanate. However, specific examples of the direct synthesis of 6-nitrobenzo[d]isothiazole-sulfonylurea hybrids are not extensively detailed in the available literature.

In a general synthetic pathway for sulfonylureas, a primary sulfonamide is treated with an isocyanate in the presence of a base. To apply this to the 6-nitrobenzothiazole (B29876) scaffold, one could envision a route starting from a sulfonamide derivative of 6-nitro-2-aminobenzothiazole. For example, if a 6-sulfonamide derivative of 2-aminobenzothiazole were available, it could potentially be reacted with an appropriate isocyanate to form the desired sulfonylurea linkage.

Alternatively, a 2-amino-6-nitrobenzothiazole could be reacted with a sulfonyl isocyanate. The synthesis of sulfonyl isocyanates can be achieved through various methods, such as the reaction of a sulfonamide with phosgene. Once the sulfonyl isocyanate is obtained, its reaction with 2-amino-6-nitrobenzothiazole would, in principle, yield the target sulfonylurea hybrid. The reaction conditions would likely involve an inert solvent and potentially a basic catalyst to facilitate the reaction.

While these general strategies are plausible, the synthesis of 6-nitrobenzothiazole-containing sulfonylureas would require careful optimization of reaction conditions due to the electronic nature of the nitro-substituted benzothiazole ring.

Preparation of Hydroxylated and Alkylated Derivatives

The direct hydroxylation and alkylation of the benzene portion of the this compound ring system present significant synthetic challenges due to the electron-withdrawing nature of the nitro group and the fused thiazole ring, which deactivates the benzene ring towards electrophilic substitution.

For alkylation, the strong electron-withdrawing effect of the nitro group makes Friedel-Crafts type alkylations, a common method for introducing alkyl groups to aromatic rings, generally ineffective. The reaction requires a Lewis acid catalyst and an alkyl halide, but the deactivated ring is not nucleophilic enough to attack the carbocation intermediate generated. One proposed alternative strategy is to perform the N-alkylation of the benzothiazole nitrogen first, followed by nitration of the benzene ring. However, this approach focuses on N-alkylation rather than C-alkylation of the benzene ring.

Direct hydroxylation of the aromatic ring is also not straightforward. Standard methods for introducing a hydroxyl group, such as electrophilic hydroxylation, would be disfavored for the same reasons as alkylation. A multi-step sequence would likely be required, potentially involving a nucleophilic aromatic substitution on a di-nitro or halo-nitro benzothiazole precursor, followed by conversion of the introduced group to a hydroxyl group.

Given these challenges, the synthesis of hydroxylated and alkylated derivatives of this compound on the benzene ring is not commonly reported and would likely require specialized, multi-step synthetic routes rather than direct functionalization.

Modifications and Functionalization at the Nitro Group (C-6 Position)

The nitro group at the C-6 position of the benzothiazole ring is a key functional handle that allows for a range of chemical transformations, primarily through its reduction to an amino group or by influencing the regioselectivity of further electrophilic substitution reactions.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group at the C-6 position to a primary amine is a fundamental transformation that opens up a vast array of possibilities for further derivatization. This conversion is typically achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule.

A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid, or in a solvent like ethanol. This method is generally high-yielding and tolerant of many other functional groups. For instance, the reduction of an acylated 2-amino-6-nitrobenzothiazole to the corresponding 6-amino derivative has been successfully carried out using SnCl₂ in water.

Another widely used method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often clean and efficient, but care must be taken as it can also reduce other functional groups like alkenes or alkynes if present.

Other reducing agents that can be employed include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) in an aqueous or alcoholic solution. These reagents can sometimes offer selectivity in the reduction of one nitro group in the presence of another. Iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is another classical and cost-effective method for nitro group reduction.

The resulting 6-aminobenzothiazole (B108611) derivatives are valuable intermediates for the synthesis of a wide range of compounds, including amides, sulfonamides, and ureas, by reacting the newly formed amino group with acylating or sulfonylating agents.

Table 2: Common Reagents for the Reduction of the Nitro Group
ReagentTypical ConditionsNotes
Stannous chloride (SnCl₂)HCl/EthanolGenerally high yielding and functional group tolerant.
Catalytic Hydrogenation (H₂/Catalyst)Pd/C, PtO₂, Raney NiClean and efficient, but can reduce other functional groups.
Sodium Sulfide (Na₂S)Aqueous/alcoholic solutionCan offer selectivity in poly-nitro compounds.
Iron (Fe)Acetic acid or NH₄ClCost-effective classical method.

Regioselective Electrophilic Substitution Influenced by the Nitro Group

The nitro group at the C-6 position of the benzothiazole ring is a strong electron-withdrawing group, which has a significant influence on the regioselectivity of any subsequent electrophilic aromatic substitution reactions on the benzene ring. Due to its deactivating nature, the benzene ring of 6-nitrobenzothiazole is significantly less reactive towards electrophiles compared to unsubstituted benzothiazole.

Electron-withdrawing groups, through both inductive and resonance effects, decrease the electron density of the aromatic ring, making it less nucleophilic. The nitro group deactivates all positions on the ring, but the deactivation is most pronounced at the ortho and para positions (C-5 and C-7) relative to the nitro group. This is because the resonance structures of the Wheland intermediate (the arenium ion) formed during electrophilic attack at these positions would place a positive charge adjacent to the already electron-deficient nitrogen atom of the nitro group, which is highly unfavorable.

Consequently, if an electrophilic substitution reaction were to occur on the 6-nitrobenzothiazole ring, the electrophile would be directed to the meta position relative to the nitro group. In the case of 6-nitrobenzothiazole, the positions meta to the C-6 nitro group are C-5 and C-7. However, the directing influence of the fused thiazole ring must also be considered. The thiazole ring itself is electron-withdrawing and deactivating.

Given the strong deactivating nature of both the nitro group and the fused thiazole ring, further electrophilic substitution on the benzene ring of 6-nitrobenzothiazole is generally difficult and requires harsh reaction conditions. If substitution does occur, it is predicted to favor the C-4 or C-7 positions, which are meta to the nitro group and also influenced by the electronic effects of the thiazole moiety. However, specific, high-yielding examples of such reactions are not commonly reported in the literature, underscoring the synthetic challenge posed by the deactivated nature of this heterocyclic system.

Advanced Synthetic Techniques and Catalysis in 6-Nitrobenzo[d]thiazole Chemistry

Advanced synthetic strategies are pivotal in accessing complex molecular architectures like those of 6-nitrobenzo[d]thiazole and its derivatives. Modern methodologies, including multicomponent reactions and the application of novel catalytic systems, offer significant advantages over classical synthetic routes by enhancing efficiency, reducing waste, and allowing for the streamlined construction of diverse compound libraries.

The Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group followed by dehydration, is a fundamental carbon-carbon bond-forming reaction. diva-portal.org While direct applications of this condensation starting with 6-nitrobenzo[d]thiazole are not extensively documented, the principles are applied in building precursors and analogous structures. For instance, the condensation of 2-amino-6-nitrobenzothiazole with various aldehydes is a key step in forming Schiff bases, which are versatile intermediates for more complex derivatives. rjpbcs.com One study reported the microwave-assisted synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylic aldehyde, achieving a 76–80% yield in just 8–10 minutes. This is a significant improvement over conventional heating, which yielded only 38% after 2 hours. nih.gov

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach, where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all reactants. mdpi.com This strategy is particularly valuable for creating structural diversity and complexity in a minimal number of steps. In the context of thiazole chemistry, chemoenzymatic one-pot MCRs have been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the synthesis of thiazole derivatives with yields up to 94% under mild conditions. nih.gov Another green chemistry approach involves a three-component reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles using P₂O₅ on SiO₂ as an effective dehydrating acidic catalyst to produce 3-aminoimidazo2,1-bbenzothiazoles. nih.gov These examples highlight the potential of MCRs for the efficient assembly of complex heterocyclic systems related to 6-nitrobenzo[d]thiazole.

Table 1: Examples of Multicomponent and Condensation Reactions for Benzothiazole Derivatives
Reaction TypeReactantsCatalyst/ConditionsProduct TypeYieldReference
Schiff Base Formation (Microwave-Assisted)2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylic aldehydeMicrowave irradiation, 8-10 minSchiff Base of 2-amino-6-nitrobenzothiazole76-80% nih.gov
Chemoenzymatic One-Pot MCRSecondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylateTrypsin from porcine pancreas (PPT), Ethanol, 45 °C, 7 hThiazole derivativesUp to 94% nih.gov
Three-Component Reaction2-aminobenzothiazole derivatives, indole-3-carbaldehyde, arylisonitrilesP₂O₅/SiO₂3-aminoimidazo2,1-bbenzothiazolesNot specified nih.gov

Catalysis is crucial in modern organic synthesis for improving reaction rates, yields, and selectivity while often allowing for milder reaction conditions. In the synthesis of benzothiazole derivatives, various catalytic systems have been explored.

Bentonite (B74815), a natural clay, has been investigated as a catalyst. For instance, a study on the synthesis of pyrimido[2,1-b]benzothiazole derivatives employed a Bentonite/Ti(IV) catalyst. nih.govresearchgate.net This natural-based nano-catalyst facilitated an efficient one-pot, three-component reaction of 2-aminobenzothiazole, various aldehydes, and ethyl acetoacetate (B1235776) under solvent-free grinding conditions at 80-85 °C. nih.govresearchgate.net The use of this eco-friendly catalyst offers advantages such as simplicity of operation, easy work-up, and high product yields. nih.gov The preparation of the catalyst involves charging bentonite and dichloromethane (B109758) into a flask, followed by the dropwise addition of titanium tetrachloride. nih.gov

Other advanced catalytic systems are also prominent in benzothiazole synthesis. Copper-based catalysts, such as CuBr, have proven effective for creating 2-mercaptobenzothiazole (B37678) derivatives. nih.gov In the realm of green chemistry, enzymes and heterogeneous catalysts are gaining traction. The commercial laccase enzyme has been used to catalyze the condensation of 2-aminothiophenol (B119425) with aryl-aldehydes. mdpi.com Similarly, SnP₂O₇ has been reported as a new, reusable heterogeneous catalyst for the same reaction, achieving high yields (87–95%) in very short reaction times (8–35 minutes). mdpi.com These catalytic advancements are instrumental in developing sustainable and efficient synthetic routes toward 6-nitrobenzo[d]thiazole and related heterocyclic compounds.

Table 2: Application of Catalytic Systems in Benzothiazole Synthesis
CatalystReaction TypeReactantsConditionsKey Advantage(s)Reference
Bentonite/Ti(IV)One-Pot Three-Component Synthesis2-aminobenzothiazole, aldehyde, ethyl acetoacetate85 °C, solvent-free, grindingEco-friendly, simple operation, high yields nih.govresearchgate.net
CuBrSynthesis of 2-mercaptobenzothiazole derivativesAryl halides, CS₂80 °C, water as solventInexpensive catalyst, use of water nih.gov
Laccase (enzyme)Condensation2-aminothiophenol, aryl-aldehydesNot specifiedGreen chemistry approach mdpi.com
SnP₂O₇Condensation2-aminothiophenol, aromatic aldehydesNot specifiedHigh yields (87-95%), short reaction times (8-35 min), reusable catalyst mdpi.com

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
2-aminobenzothiazole
2-amino-6-nitrobenzothiazole
2-mercaptobenzothiazole
3,5-diiodosalicylic aldehyde
3-aminoimidazo2,1-bbenzothiazoles
6-nitrobenzo[d]thiazole
Arylisonitriles
Benzoyl isothiocyanate
CuBr (Copper(I) bromide)
Dialkyl acetylenedicarboxylate
Dichloromethane
Ethanol
Ethyl acetoacetate
Indole-3-carbaldehyde
P₂O₅/SiO₂ (Phosphorus pentoxide on silica)
Pyrimido[2,1-b]benzothiazole
SnP₂O₇ (Tin pyrophosphate)
Titanium tetrachloride

Advanced Spectroscopic and Structural Elucidation of 6 Nitrobenzo D Thiazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 6-nitrobenzo[d]isothiazole analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in defining the substitution patterns on the aromatic ring of this compound derivatives. The chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals offer a clear picture of the proton arrangement.

For the parent compound, 6-nitro-1,2-benzisothiazole, the aromatic protons typically appear in the range of δ 7.0–9.0 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the heterocyclic ring. For instance, in a related series of 5-(arylamino)-6-nitrobenzimidazoles, the H-4 proton exhibits a downfield shift, appearing as a singlet around δ 8.65 ppm, which is attributed to the deshielding effect of the adjacent nitro group. The H-7 proton in these compounds also appears as a singlet at approximately δ 7.20 ppm.

In the case of 2-amino-6-nitro-benzothiazole, the aromatic protons display a characteristic splitting pattern. The H-4 proton appears as a doublet at δ 8.60 ppm, the H-5 proton as a doublet of doublets at δ 8.10 ppm, and the H-7 proton as a doublet at δ 7.67 ppm. This pattern is indicative of the specific substitution on the benzene (B151609) ring.

The following table summarizes representative ¹H NMR data for protons on the benzothiazole (B30560) ring system of related nitroaromatic compounds.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-48.60d2.4
H-58.10dd9.0, 2.4
H-77.67d9.0

This table presents illustrative data for the aromatic protons in a 6-nitrobenzothiazole (B29876) derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

In 6-nitro-1,2-benzisothiazole and its derivatives, the carbon atoms of the benzene ring typically resonate in the region of δ 110–160 ppm. The carbon atom bearing the nitro group (C-6) is significantly deshielded and appears at a downfield chemical shift due to the strong electron-withdrawing effect of the nitro group. Conversely, the carbon atoms in the heterocyclic portion of the molecule have distinct chemical shifts that aid in their assignment. For example, in a series of 2-substituted-6-nitrobenzothiazoles, the C-2 carbon can appear around δ 152.9 ppm, while the C-4, C-5, C-6, and C-7 carbons of the benzene ring are observed at approximately δ 122.1, 120.3, 143.2, and 115.4 ppm, respectively.

A representative ¹³C NMR data set for a 6-nitrobenzothiazole derivative is shown below.

Carbon Atom Chemical Shift (δ, ppm)
C-2152.9
C-4122.1
C-5120.3
C-6143.2
C-7115.4
C-8 (C-3a)131.7
C-9 (C-7a)153.2

Illustrative ¹³C NMR chemical shifts for the carbon atoms in a 6-nitrobenzothiazole system.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

For analogues of this compound that incorporate fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally powerful tool. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, leading to high sensitivity in NMR experiments. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique ideal for probing subtle changes in molecular structure.

In studies of fluorinated benzothiazole derivatives, the ¹⁹F chemical shifts can provide direct evidence of the position and electronic environment of the fluorine substituents. For instance, a trifluoromethyl (CF₃) group attached to the benzothiazole core will exhibit a characteristic singlet in the ¹⁹F NMR spectrum, with its chemical shift being indicative of the electronic nature of the ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the IR spectrum of this compound and its analogues, several characteristic absorption bands are expected. The most prominent of these are the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). These typically appear as two strong bands in the regions of 1500–1560 cm⁻¹ (asymmetric) and 1300–1370 cm⁻¹ (symmetric).

The C=N stretching vibration of the isothiazole (B42339) ring is also a key diagnostic peak, often observed in the range of 1600–1650 cm⁻¹. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring give rise to absorptions in the 1450–1600 cm⁻¹ region.

A summary of typical IR absorption frequencies for this compound derivatives is provided in the table below.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500–1560
Nitro (NO₂)Symmetric Stretch1300–1370
Isothiazole (C=N)Stretch1600–1650
Aromatic (C=C)Stretch1450–1600
Aromatic (C-H)Stretch> 3000

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of newly synthesized this compound analogues.

For example, the HRMS of a target compound can be used to confirm its expected molecular formula by comparing the experimentally measured m/z value with the calculated value. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation patterns observed in the mass spectrum also provide valuable structural information. For this compound derivatives, common fragmentation pathways may include the loss of the nitro group (NO₂) or cleavage of the isothiazole ring. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself is not widely reported in the reviewed literature, extensive crystallographic studies have been conducted on structurally related benzothiazole and thiadiazole derivatives. These studies offer valuable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that are likely to be present in this compound.

For instance, the crystal structures of various 5-arylimino-1,3,4-thiadiazole derivatives have been determined, providing proof of their molecular structure and stereochemistry. mdpi.com In one such study, the structures of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one were elucidated, confirming the regio- and diastereoselective nature of the synthesis. mdpi.com These analyses reveal that substituents on the aryl groups primarily affect the reaction rates rather than the stereochemical outcome. mdpi.com

Furthermore, X-ray diffraction studies on N-arylcyanothioformamides, which are precursors to some thiadiazole derivatives, have shown that they exist predominantly in the thione tautomeric form in the solid state. mdpi.com This is crucial for understanding their reactivity and the subsequent formation of heterocyclic rings.

In the context of benzothiazole derivatives, a study on novel cyano- and amidinobenzothiazoles included X-ray analysis to confirm the structures of the synthesized compounds. acs.org Similarly, the crystal structures of thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives have been reported, revealing that the molecular packing is governed by a variety of non-covalent interactions. rsc.org The arrangement of these molecules in the crystal lattice, whether in a herringbone or slipped-stack fashion, has been shown to be influenced by the nature of the alkyl appendages. rsc.org

The study of pyridine (B92270) derivatives with tuberculostatic activity also highlights the power of X-ray crystallography. It was found that these compounds can exist in either a neutral or a zwitterionic form in the solid state, with the zwitterionic form adopting a planar conformation due to conjugation and intramolecular hydrogen bonding. nih.gov This planarity is believed to be important for their biological activity. nih.gov

The following table summarizes crystallographic data for some related heterocyclic compounds, illustrating the typical parameters obtained from such studies.

CompoundCrystal SystemSpace GroupUnit Cell DimensionsReference
(Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride--- mdpi.com
(4-ethoxyphenyl)carbamothioyl cyanide--- mdpi.com
(Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one--- mdpi.com
(Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one--- mdpi.com
Magnesium nickel tetraboride (MgNiB4)OrthorhombicPbama = 5.8791(2) Å, b = 11.2982(5) Å, c = 3.2771(1) Å researchgate.net

Conformational Analysis from Spectroscopic Data

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for deducing the conformational preferences of molecules in solution. For this compound analogues, these techniques provide valuable information about the spatial arrangement of atoms and functional groups.

In a study of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives, ¹H NMR and ¹³C NMR spectroscopy were used to elucidate the structures of the synthesized compounds. semanticscholar.org For example, in the ¹H NMR spectrum of N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, distinct signals were observed for the protons of the thiazole (B1198619) and phenyl rings, as well as the methylene (B1212753) and methyl groups. nih.gov The chemical shifts and coupling constants of these signals provide clues about the electronic environment and connectivity of the atoms.

IR spectroscopy is particularly useful for identifying characteristic functional groups. In various 6-nitrobenzo[d]thiazole derivatives, the presence of the nitro group (NO₂) is confirmed by strong absorption bands in the IR spectrum. rjpbcs.com For instance, in N-(substituted-benzylidene)-6-nitrobenzo[d]thiazol-2-amines, the NO₂ group exhibits a sharp absorption band around 1324-1328 cm⁻¹. rjpbcs.com Similarly, the C=N stretch of the Schiff base moiety is observed in the range of 1635-1680 cm⁻¹. rjpbcs.com

The following table presents key spectroscopic data for several 6-nitrobenzo[d]thiazole analogues, demonstrating the correlation between spectral features and molecular structure.

Compound Name¹H NMR Shifts (δ, ppm)FT-IR Peaks (cm⁻¹)Reference
N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine8.42 (s, 1H, N=CH), 6.90-8.10 (m, 7H, Ar-H), 3.88 (s, 3H, OCH₃)3071 (Ar-CH stretch), 1645 (N=CH), 1325 (NO₂) rjpbcs.com
6-nito-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine8.7 (s, 1H, N=CH), 7.40-8.50 (m, 7H, Ar-H)3073 (Ar-CH stretch), 1635 (N=CH), 1324 (NO₂) rjpbcs.com
6-nitrobenzo[d]thiazol-2-ol12.55 (br s, 1H), 8.61 (s, 1H, H-7), 8.16 (d, 1H, H-5), 7.26 (d, 1H, H-4)- semanticscholar.org
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide13.30 (s, 1H, NH), 9.10 (s, 1H, thiazole-H), 8.30 (d, J = 7.7 Hz, 1H, thiazole-H), 8.1 (s, 1H, benzylidene-H), 7.9 (d, J = 7.7 Hz, 1H, thiazole-H), 7.73 (d, J = 8.5 Hz, 2H, phenyl-2H), 7.44 (d, J = 8.5 Hz, 2H, phenyl-2H), 4.76 (s, 2H, CH₂)3445 (NH), 1740, 1680 (C=O) nih.gov
2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide13.30 (s, 1H, NH), 9.09 (s, 1H, thiazole-H), 8.31 (d, J = 7.7 Hz, 1H, thiazole-H), 8.0 (s, 1H, benzylidene-H), 7.90 (d, J = 7.7 Hz, 1H, thiazole-H), 7.77 (d, J = 8.5 Hz, 2H, phenyl-2H), 7.63 (d, J = 8.5 Hz, 2H, phenyl-2H), 4.40 (s, 2H, CH₂)3450 (NH), 1747, 1691 (C=O) nih.gov

Computational Chemistry and in Silico Modeling of 6 Nitrobenzo D Thiazole and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models serve as powerful predictive tools in the rational design of new, more potent molecules.

The development of predictive QSAR models is a systematic process that helps in screening large libraries of compounds and prioritizing them for synthesis and experimental testing, thus saving time and resources. mdpi.comijpcat.com For derivatives of 6-Nitrobenzo[d]isothiazole, these models can predict various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory potential. researchgate.netnih.gov The process involves compiling a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods to build and validate a model that correlates these descriptors with the observed activity. nih.gov

For instance, a QSAR study on a series of benzothiazole (B30560) derivatives might aim to predict their inhibitory concentration (IC50) against a specific enzyme. The model is built using a "training set" of molecules and then its predictive power is assessed using an external "test set" of molecules not used in the model's creation. nih.gov The ultimate goal is to create a robust and validated model that can accurately forecast the biological activity of newly designed, unsynthesized this compound derivatives. researchgate.net

Table 1: Example of a QSAR Data Set for Hypothetical this compound Derivatives This table is for illustrative purposes and does not represent real experimental data.

Compound R-Group Experimental pIC50 Predicted pIC50 (MLR Model) Molecular Weight (MW) LogP
1 -H 5.2 5.3 196.18 2.5
2 -Cl 5.8 5.7 230.63 3.2
3 -CH3 5.5 5.4 210.21 3.0
4 -OCH3 6.1 6.2 226.21 2.7
5 -F 5.6 5.6 214.17 2.8

Molecular Descriptors and Statistical Methodologies in QSAR

The foundation of any QSAR model lies in the molecular descriptors used. These are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and energies of frontier molecular orbitals (HOMO and LUMO). imist.ma

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume and surface area.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Physicochemical Descriptors: These include properties like hydrophobicity (LogP) and molar refractivity (MR). imist.ma

Once descriptors are calculated for a set of molecules, various statistical methodologies are employed to create the QSAR model. Common methods include:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates the biological activity to a combination of the most relevant descriptors. researchgate.netnih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when they are correlated with each other. imist.ma

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the human brain that can capture intricate relationships between structure and activity. imist.manih.gov

The statistical quality and predictive ability of the developed QSAR models are rigorously evaluated using parameters like the correlation coefficient (R²), cross-validated R² (q²), and predictive R² (pred_r²). researchgate.netresearchgate.net A statistically significant and validated model can then be reliably used for designing new compounds. imist.ma

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is crucial for understanding the mechanism of action of drug candidates like this compound derivatives at a molecular level.

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site or binding pocket of a target protein. mdpi.com The process begins with obtaining the three-dimensional structures of both the ligand and the protein, often from crystallographic data in the Protein Data Bank (PDB). The ligand's structure is optimized to find its lowest energy conformation. biointerfaceresearch.com

Docking algorithms then systematically sample a large number of possible orientations and conformations of the ligand within the protein's binding site. researchgate.net These algorithms use scoring functions to estimate the binding affinity for each pose. The resulting poses are ranked, and the top-ranked conformation is predicted to be the most likely binding mode. biointerfaceresearch.com For derivatives of this compound, docking can reveal how modifications to the core structure affect their fit and orientation within a specific biological target, such as an enzyme involved in microbial growth or cancer progression. nih.govnih.gov

A key output of molecular docking is the binding energy, often expressed as a docking score, which estimates the strength of the interaction between the ligand and the protein. mdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researcher.life This information is vital for ranking potential drug candidates and prioritizing them for further study. researchgate.net

Beyond just the energy score, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: Crucial for specificity and binding affinity, formed between hydrogen bond donors and acceptors on the ligand and protein. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, often involving aromatic rings or alkyl chains. nih.govresearchgate.net

Electrostatic Interactions: Include ionic bonds (salt bridges) between charged groups. nih.gov

Pi-Interactions: Such as pi-pi stacking or pi-cation interactions, involving aromatic rings. researchgate.net

By analyzing these interactions, researchers can understand why a particular this compound derivative is active and can rationally design modifications to enhance these interactions, thereby improving potency. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative This table is for illustrative purposes and does not represent real experimental data.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Types of Interactions
DHFR -8.5 LEU28, PHE31, ILE94 Hydrophobic, π-π Stacking
DHFR -8.5 SER59, TYR100 Hydrogen Bond
DNA Gyrase -9.2 ARG76, ASN46 Hydrogen Bond
DNA Gyrase -9.2 ILE78, PRO79 Hydrophobic
DNA Gyrase -9.2 ASP73 Electrostatic (with isothiazole (B42339) N)

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. nih.govugm.ac.id These calculations provide fundamental insights that complement the findings from QSAR and molecular docking. For this compound, DFT can be used to determine its optimized geometry, electronic charge distribution, and frontier molecular orbital energies. researchgate.netnih.gov

Key parameters derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sciencepub.netresearchgate.net

HOMO-LUMO Energy Gap (ΔE): This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. mdpi.comsciencepub.net

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. nih.gov

These calculated parameters can be used as descriptors in QSAR models or to rationalize the binding interactions observed in molecular docking simulations. atlantis-press.comeurjchem.com For example, understanding the electron-donating and accepting capabilities of different parts of the this compound scaffold can help explain its binding to protein targets and guide the design of derivatives with improved electronic properties for enhanced activity. sciencepub.net

Table 3: Calculated Quantum Chemical Parameters for this compound (Illustrative) This table is for illustrative purposes and does not represent real experimental data. Calculations are hypothetical, based on the B3LYP/6-31G(d,p) level of theory.

Parameter Value Unit
Energy of HOMO -7.5 eV
Energy of LUMO -3.2 eV
HOMO-LUMO Gap (ΔE) 4.3 eV
Dipole Moment 5.1 Debye
Total Energy -985.6 Hartrees

Mechanistic Investigations of Biological Activities of 6 Nitrobenzo D Thiazole Derivatives

Antimicrobial Activity and Related Mechanisms of Action

The antimicrobial properties of 6-nitrobenzo[d]isothiazole derivatives are extensive, targeting a range of pathogenic microorganisms, including mycobacteria, Gram-positive and Gram-negative bacteria, and fungi. The mechanisms underlying these activities are multifaceted, often involving the inhibition of essential enzymes and the disruption of key cellular processes.

A primary focus of research into nitrobenzothiazole derivatives has been their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.net A key molecular target identified for these compounds is the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) enzyme. nih.govsci-hub.stnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential structural components. nih.govsci-hub.st

The mechanism of inhibition is a notable example of suicide inhibition. nih.gov Benzothiazinone (BTZ) derivatives, which share the critical nitroaromatic feature, act as prodrugs. The nitro group of the compound is reduced within the mycobacterium by the DprE1-reduced flavin cofactor to a highly reactive nitroso intermediate. nih.govresearchgate.netnih.gov This reactive species then forms an irreversible covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1. nih.govnih.govplos.org This covalent modification permanently inactivates the enzyme, disrupting cell wall synthesis and leading to bacterial cell death. researchgate.net The essentiality of DprE1 for Mtb viability and its absence in mammals make it an attractive target for developing selective anti-tubercular agents. nih.gov

Derivatives of nitrobenzothiazole have demonstrated a broad spectrum of antibacterial activity. Studies have evaluated their efficacy against various clinically relevant Gram-positive and Gram-negative bacteria.

Against Gram-positive bacteria, isothiazolone-nitroxide hybrids have shown activity against Staphylococcus aureus, including methicillin-susceptible (MSSA) and vancomycin-resistant (VRSA) strains. nih.govnih.gov

Activity against Gram-negative bacteria has also been reported. Certain nitro-substituted benzothiazole (B30560) derivatives have shown potent activity against Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its high resistance to antimicrobial agents. researchgate.netencyclopedia.pub Other studies have documented the activity of benzothiazole-based thiazolidinones against strains of Escherichia coli and Salmonella typhimurium. nih.gov The data below summarizes the minimum inhibitory concentrations (MIC) for selected derivatives against various bacterial strains.

Compound ClassBacterial StrainReported Activity (MIC)Reference
Isothiazolone-nitroxide hybrid (Compound 22)Staphylococcus aureus (MSSA)35 µM nih.gov
Isothiazolone-nitroxide hybrid (Compound 22)Staphylococcus aureus (VRSA)8.75 µM nih.gov
Nitrobenzothiazole Derivative (Compound N-01)Pseudomonas aeruginosaPotent activity at 50 µg/ml
Benzothiazolyl-thiazolidinone DerivativeEscherichia coli0.10–0.75 mg/mL nih.gov
Benzothiazolyl-thiazolidinone DerivativeSalmonella typhimurium0.10–0.75 mg/mL nih.gov

The investigation of thiazole (B1198619) derivatives has extended to their potential as antifungal agents, particularly against Candida albicans, a common opportunistic fungal pathogen. nih.gov While research specifically detailing the activity of this compound against C. albicans is limited, the broader class of thiazole-containing compounds has shown promise. nih.gov These compounds are explored for their ability to disrupt fungal cell integrity and metabolic processes. The development of hybrid drugs that combine pharmacophores like the thiazole ring is a strategy being pursued to enhance antifungal activity and overcome resistance to existing treatments like azoles. nih.gov

Beyond direct bactericidal activity, some nitro-heteroaromatic compounds derived from 2-amino-6-nitrobenzothiazole (B160904) have been investigated for their ability to modulate bacterial virulence by inhibiting biofilm formation. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov

Compounds synthesized from a 2-amino-6-nitrobenzothiazole starting material have demonstrated the ability to inhibit biofilm formation in bacteria such as E. coli and Staphylococcus epidermidis. nih.gov Similarly, isothiazolone-nitroxide hybrids have shown potent activity in eradicating established S. aureus biofilms. nih.govnih.gov Targeting biofilm formation is a promising strategy to combat chronic and persistent bacterial infections. nih.gov

The nitro group (NO₂) is not merely a substituent but a critical pharmacophore responsible for the bioactivity of many nitroaromatic compounds, including this compound derivatives. nih.govnih.gov The strong electron-withdrawing nature of the nitro group is central to its mechanism of action. nih.gov

These compounds often function as prodrugs that are activated via bioreduction within the target microorganism. svedbergopen.com The nitro group undergoes enzymatic reduction, a process that can accept up to six electrons, to form a series of highly reactive intermediates, including nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species, as well as radical anions. encyclopedia.pubsvedbergopen.com These reactive intermediates are electrophilic and can covalently bind to crucial biological macromolecules, such as DNA and proteins, causing cellular damage and leading to cell death. encyclopedia.pub In the case of DprE1 inhibition, the reduction of the nitro group to a nitroso derivative is the key activation step that enables the covalent modification of the enzyme's active site. nih.govresearchgate.net This mechanism of action, reliant on reductive activation, is particularly effective in the microaerophilic or anaerobic environments where some pathogens thrive. svedbergopen.com

Anticancer Activity and Molecular Targets

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting significant anticancer properties. nih.govmdpi.com Research has shown that derivatives synthesized from 2-amino-6-nitrobenzothiazole possess cytotoxic activity against various human cancer cell lines. nih.gov

Studies have reported the synthesis of 2,6-disubstituted benzothiazoles, which were evaluated for their in vitro anticancer effects against breast cancer (MCF-7), cervical cancer (HeLa), and human osteosarcoma (MG63) cell lines. nih.gov One sulphonamide-based benzothiazole derivative showed modest anticancer activity across these cell lines. nih.gov The molecular mechanisms for the anticancer effects of benzothiazole derivatives are diverse and can include the inhibition of key enzymes like carbonic anhydrase or the modulation of signaling pathways involved in cell proliferation and apoptosis. nih.govnih.gov

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
Sulphonamide-based Benzothiazole Derivative (Compound 40)MCF-7 (Breast Cancer)34.5 µM nih.gov
Sulphonamide-based Benzothiazole Derivative (Compound 40)HeLa (Cervical Cancer)44.15 µM nih.gov
Sulphonamide-based Benzothiazole Derivative (Compound 40)MG63 (Osteosarcoma)36.1 µM nih.gov

Inhibition of VEGFR-2 Kinase Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govmdpi.com The overexpression of VEGFR-2 is a hallmark of many solid tumors, as it supplies them with the necessary oxygen and nutrients for growth and metastasis. mdpi.comwikipedia.org Consequently, inhibiting VEGFR-2 is a key strategy in modern cancer therapy. nih.govwikipedia.org

Derivatives of 6-nitrobenzo[d]thiazole have emerged as potent inhibitors of VEGFR-2. A series of novel 2-aminobenzothiazole (B30445) hybrids, incorporating moieties like thiazolidine-2,4-dione, were synthesized and evaluated for their anticancer effects. researchgate.net One of the most promising compounds, 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 4a), demonstrated the highest inhibitory activity against VEGFR-2 with an IC50 value of 91 nM, comparable to the standard drug Sorafenib (IC50 of 53 nM). researchgate.net This potent inhibition highlights the potential of the 6-nitrobenzo[d]thiazole scaffold in designing effective anti-angiogenic agents. mdpi.comresearchgate.net In silico analysis further supported these findings, showing that these hybrid molecules could successfully bind to the active site of the VEGFR-2 enzyme. researchgate.net

Table 1: VEGFR-2 Inhibitory Activity of 6-Nitrobenzo[d]thiazole Derivatives
CompoundVEGFR-2 IC50 (nM)Reference Drug (Sorafenib) IC50 (nM)
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a)9153

Cytotoxic Effects on Cancer Cell Lines

In addition to their anti-angiogenic properties, 6-nitrobenzo[d]thiazole derivatives have demonstrated direct cytotoxic effects against various cancer cell lines. The benzothiazole moiety is recognized as a privileged scaffold in developing chemotherapeutic agents due to its outstanding activity against numerous cancer types, including colon, lung, and breast cancer. semanticscholar.org

Studies on newly synthesized hybrids of 2-aminobenzothiazole linked to thiazolidine-2,4-dione and other moieties have revealed significant cytotoxic potential. researchgate.netnih.gov For instance, compound 4a (mentioned above) was the most potent against HCT-116 (colon), HEPG-2 (liver), and MCF-7 (breast) cancer cell lines, with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. researchgate.net Another derivative, 2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 4e), also showed strong cytotoxic impact, particularly on the MCF-7 breast cancer cell line with an IC50 of 6.11 µM. researchgate.net Importantly, these compounds exhibited a good safety profile towards normal human WI-38 cells. researchgate.net

Other research has focused on simpler derivatives, such as N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) and 6-nitrobenzo[d]thiazol-2-ol (Compound C). researchgate.netjnu.ac.bd These compounds showed interesting, albeit milder, cytotoxic properties against the human lung carcinoma cell line LungA549, with IC50 values of 68 µg/mL and 121 µg/mL, respectively. researchgate.netjnu.ac.bd

Table 2: Cytotoxic Activity (IC50) of 6-Nitrobenzo[d]thiazole Derivatives on Various Cancer Cell Lines
CompoundHCT-116 (µM)HEPG-2 (µM)MCF-7 (µM)LungA549 (µg/mL)
Compound 4a5.617.923.84-
Compound 4e--6.11-
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)---68
6-nitrobenzo[d]thiazol-2-ol (C)---121

Enzyme Inhibitory Activities Beyond Antimicrobial Targets

The therapeutic potential of 6-nitrobenzo[d]thiazole derivatives extends beyond anticancer applications, with significant inhibitory effects on various enzymes.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics. nih.gov The GyrB subunit contains the ATP-binding site, and its inhibition disrupts the energy supply for the enzyme's function. nih.gov The 6-nitrobenzo[d]thiazol-2-amine scaffold has been utilized as a starting point for the synthesis of potent DNA gyrase B (GyrB) inhibitors. acs.orgnih.gov Researchers have designed and synthesized a series of inhibitors based on this structure, systematically exploring modifications to improve enzymatic activity and antibacterial potency. nih.govresearchgate.net One such derivative, compound 15a, demonstrated a potent inhibitory activity on E. coli gyrase with an IC50 of 9.5 nM and also showed significant antibacterial activity. researchgate.net The development of these GyrB inhibitors is particularly promising due to the low cross-resistance with widely used fluoroquinolone antibiotics. nih.gov

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex starches into absorbable glucose. mdpi.com Inhibiting these enzymes can help manage postprandial hyperglycemia, a primary concern in type 2 diabetes. mdpi.com Thiazolidinone-based benzothiazole derivatives have been investigated as potential inhibitors of these enzymes. researchgate.net A study synthesized a series of these derivatives and found that almost all showed good to excellent inhibitory activity against both α-amylase (IC50 range: 2.10 ± 0.70 to 37.50 ± 0.70 μM) and α-glucosidase (IC50 range: 3.20 ± 0.05 to 39.40 ± 0.80 μM). researchgate.net Several of these compounds were found to be significantly more potent than the standard drug, acarbose. researchgate.net While this study focused on a 5-nitrobenzothiazole (B1296503) derivative, it underscores the potential of the broader nitrobenzothiazole scaffold in targeting these diabetic-related enzymes.

Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Thiazolidinone-Based Benzothiazole Derivatives
Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Analogue 42.40 ± 0.703.50 ± 0.70
Analogue 52.30 ± 0.054.80 ± 0.10
Analogue 62.10 ± 0.703.20 ± 0.70
Acarbose (Standard)9.10 ± 0.1010.70 ± 0.10

Chronic inflammation and oxidative stress are implicated in numerous diseases. Myeloperoxidase (MPO) is an enzyme that, during chronic activation, can cause tissue damage through the production of reactive oxidants. nih.gov Developing MPO inhibitors is therefore of considerable therapeutic interest. nih.gov

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications for type 2 diabetes that work by increasing levels of incretin (B1656795) hormones. emanresearch.org Some benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, have been identified as dual inhibitors of both DPP-4 and xanthine (B1682287) oxidase (another enzyme involved in oxidative stress). nih.gov Specifically, a 1,3-thiazolo[3,2-a]benzimidazolone derivative was shown to be an effective dual inhibitor, presenting a new scaffold for developing multi-target therapeutics for diabetes and its complications. nih.gov While direct studies on this compound are pending, the activity of these related scaffolds suggests a potential avenue for future research.

Neuroprotective Potential of 6-Nitrobenzo[d]thiazole Analogues

The therapeutic reach of 6-nitrobenzo[d]thiazole derivatives also extends to the central nervous system, where they have shown significant neuroprotective potential. A recent study investigated the effects of a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) in a zebrafish model of epilepsy. nih.govresearchgate.net The findings were substantial, indicating that N3 possesses anti-inflammatory, antioxidant, and neuroprotective properties. nih.govresearchgate.net

In the study, pretreatment with the N3 derivative led to several beneficial outcomes:

Enhanced antioxidant enzyme activities. nih.govresearchgate.net

Increased levels of glutathione (B108866) (GSH), a key cellular antioxidant. nih.govresearchgate.net

Reduced levels of lactate (B86563) dehydrogenase (LDH) and reactive oxygen species (ROS), which are markers of cellular damage and oxidative stress. nih.govresearchgate.net

Suppression of pro-inflammatory gene expression. nih.govresearchgate.net

Reduced neurodegenerative markers, including amyloid plaques and calcium deposition, as observed in histological analysis. nih.govresearchgate.net

Behavioral improvements, such as enhanced motor coordination and increased levels of the inhibitory neurotransmitter GABA. nih.govresearchgate.net

These results suggest that 6-nitrobenzo[d]thiazole derivatives hold significant therapeutic potential for neurological disorders like epilepsy by mitigating oxidative stress, inflammation, and neurodegeneration. nih.govresearchgate.net Similarly, other research on thiazole sulfonamides has highlighted their capability to protect against neuronal damage, suggesting the thiazole scaffold is a promising backbone for developing agents against neurodegenerative diseases like Parkinson's. nih.govrsc.org

Structure Activity Relationship Sar Studies of 6 Nitrobenzo D Thiazole Compounds

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 6-nitrobenzo[d]isothiazole derivatives can be significantly altered by introducing different substituents. These modifications affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its binding affinity and selectivity for specific biological targets.

Influence of Functional Groups at C-2 Position (e.g., Amides, Schiff Bases, Heterocyclic Fusions)

The C-2 position of the benzo[d]isothiazole ring is a primary site for chemical modification to modulate biological activity.

Schiff Bases: The condensation of 2-amino-6-nitrobenzothiazole (B160904) with various aromatic aldehydes to form Schiff bases (imines) has been a strategy to develop compounds with notable antimicrobial properties. For instance, a series of N-(substituted benzylidene)-6-nitrobenzothiazol-2-amine derivatives demonstrated significant antibacterial activity when tested against bacterial strains like Staphylococcus aureus and Escherichia coli. researchgate.net The nature of the substituent on the benzylidene ring plays a crucial role in determining the potency. Generally, the formation of the azomethine group (-N=CH-) is a key pharmacophoric feature in these derivatives. researchgate.netresearchgate.netijpbs.com

The following table summarizes the antibacterial activity of some Schiff base derivatives of 6-nitrobenzothiazole (B29876), indicating how substitutions on the aromatic ring affect efficacy.

Compound IDAromatic Aldehyde SubstituentAntibacterial Activity vs. S. aureusAntibacterial Activity vs. E. coli
5a 2,5-dimethoxyGoodModerate
7 Various substituted benzylidenesGoodGood

Note: This data is derived from studies on the 6-nitrobenzo[d]thiazole (B1198619) scaffold, as specific comparable data for 6-nitrobenzo[d]isothiazole (B42339) is limited in the available literature. These findings suggest potential avenues for SAR studies on the isothiazole isomer.

Amides: The introduction of an amide linkage at the C-2 position is another important strategy. SAR studies on related benzothiazole (B30560) scaffolds have shown that amide derivatives can act as potent molecular probes for biological targets like tau protein. rsc.org While specific studies on this compound amides are not extensively documented, research on analogous 2-amino-5-nitrothiazole (B118965) amides reveals that modification of the amide headgroup is a viable route for creating potent antibacterial analogues. nih.gov

Heterocyclic Fusions: Fusing other heterocyclic rings to the benzo[d]isothiazole core can lead to novel compounds with enhanced biological activities. This approach aims to create more rigid structures that may fit more precisely into the binding pocket of a target enzyme or receptor, potentially increasing potency and selectivity.

Role of the Nitro Group at C-6 Position in Modulating Activity

The nitro group at the C-6 position is a strong electron-withdrawing group and plays a pivotal role in the biological activity of the benzo[d]isothiazole scaffold. ijsdr.org Its presence significantly influences the electronic character of the entire molecule, which is often crucial for target interaction. nih.gov

Studies on the closely related 6-nitrobenzothiazole framework have consistently shown that the C-6 nitro group enhances various biological activities, including:

Antiproliferative Activity: The presence of a nitro group at the C-6 position has been found to increase the antiproliferative activity of 2-phenylbenzothiazoles. nih.gov

Antimicrobial Activity: Many potent antimicrobial benzothiazole derivatives feature a nitro group, suggesting its importance for this activity. researchgate.net

Enzyme Inhibition: In the context of developing inhibitors for enzymes like oxidoreductase NQO2, 6-nitro-substituted benzothiazoles have been synthesized and evaluated, indicating the group's compatibility with and potential contribution to binding affinity. nih.gov

Anticonvulsant Activity: A derivative of 6-nitrobenzo[d]thiazol-2-amine has been investigated for its potential in mitigating epileptic conditions, highlighting the role of this scaffold in neurological pathways. nih.gov

The electron-withdrawing nature of the nitro group can enhance the ability of the heterocyclic system to accept electrons, which may be a key factor in its mechanism of action, potentially through interactions with electron-rich residues in a biological target's active site.

Effects of Halogenation and Alkoxy Substitutions

Introducing halogens (e.g., -Cl, -Br, -F) or alkoxy groups (e.g., -OCH3) onto the benzothiazole ring system can fine-tune the lipophilicity and electronic properties of the molecule.

Halogenation: Halogen atoms can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes. They can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity. For example, the synthesis of 4,6-difluoro-2-aminobenzothiazole derivatives has been explored to create Schiff bases with antimicrobial activity. ijpbs.com In other heterocyclic systems, chloro-substituents have been shown to enhance antibacterial potency. nih.gov

Alkoxy Substitutions: Alkoxy groups, such as a methoxy (B1213986) group, are electron-donating and can influence the molecule's electronic distribution differently than a nitro group. In SAR studies of benzothiazole inhibitors of NQO2, methoxy-substituted compounds were found to be among the most active, demonstrating the importance of such substitutions for potency. nih.gov The strategic placement of these groups can optimize interactions with the target protein.

Identification of Key Pharmacophoric Elements within this compound Scaffolds

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. For the broader class of benzothiazole derivatives, several key pharmacophoric features have been identified through computational studies. researchgate.net

These models often include:

Hydrogen Bond Acceptors (A): The nitrogen atom in the thiazole/isothiazole ring and the oxygen atoms of the nitro group are potent hydrogen bond acceptors.

Hydrogen Bond Donors (D): Amine or amide groups substituted at the C-2 position can act as hydrogen bond donors.

Aromatic Rings (R): The fused benzene (B151609) ring provides a hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Sites (H): Other non-polar regions of the molecule contribute to hydrophobic interactions.

For a series of benzothiazole-based p56lck inhibitors, a successful pharmacophore hypothesis (AADHRR) was developed, comprising two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. While this model is not specific to the this compound scaffold, it provides a foundational understanding of the types of interactions that are likely important for the biological activity of this class of compounds.

Elucidation of Structural Features for Enhanced Target Binding

To enhance the binding of this compound derivatives to their biological targets, specific structural features must be optimized. Molecular docking studies on related benzothiazoles have provided insights into these interactions.

For NQO2 inhibitors, computational modeling revealed that the most active compounds exhibited good shape complementarity within the enzyme's active site. nih.gov Key interactions included polar interactions with amino acid residues. For instance, hydroxyl groups on a C-2 phenyl substituent were found to be crucial for binding, mimicking the interactions of the natural ligand resveratrol. nih.gov

This suggests that for this compound derivatives, the following structural aspects are critical for enhancing target binding:

Strategic Placement of Polar Groups: The C-6 nitro group, along with substituents at the C-2 position, should be positioned to form favorable hydrogen bonds or other polar interactions with the target. researchgate.net

Hydrophobic Interactions: The planar benzothiazole ring system is a key element for establishing hydrophobic and aromatic stacking interactions, which are often essential for anchoring the ligand in the binding site. researchgate.net

By systematically modifying the substituents at the C-2 and other positions, and guided by computational modeling, it is possible to design this compound derivatives with improved affinity and selectivity for their intended biological targets.

Emerging Research Applications of 6 Nitrobenzo D Thiazole Scaffolds

Role as Building Blocks in Advanced Organic Synthesis

The 6-nitrobenzo[d]isothiazole structure serves as a valuable starting material in advanced organic synthesis due to its inherent reactivity and potential for chemical modification. arkat-usa.orgrsc.org The presence of the nitro group is particularly significant; it can be readily reduced to an amino group (6-aminobenzo[d]isothiazole), which opens up a vast array of subsequent chemical transformations. rjpbcs.com This amino functionality can undergo diazotization, acylation, and alkylation, or serve as a nucleophile in condensation reactions, allowing for the construction of more complex molecular architectures.

Furthermore, the benzene (B151609) ring of the scaffold can be subjected to various electrophilic and nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at specific positions. This modularity allows chemists to systematically modify the scaffold's physical and chemical properties, such as solubility, electronic character, and steric profile. The isothiazole (B42339) ring itself offers additional sites for chemical manipulation. This versatility makes this compound and its derivatives useful intermediates for creating libraries of compounds for screening in medicinal chemistry and materials science. arkat-usa.org

Applications in Biochemical Tool Development (e.g., Photocaged Lysine (B10760008) Precursors)

A significant application of nitroaromatic compounds is in the development of photocleavable protecting groups, often referred to as "photocages". acs.orgresearchgate.net These groups are used to temporarily inactivate a biomolecule, which can then be reactivated with spatial and temporal precision using light. The ortho-nitrobenzyl (ONB) group is a classic example of such a photocage. acs.orgnih.govrsc.org Upon irradiation with UV light, the ONB moiety undergoes an intramolecular redox reaction that leads to its cleavage, releasing the active biomolecule. nih.govacs.org

The this compound scaffold shares key structural features with ONB-type photocages, namely a nitro group positioned on an aromatic ring. This suggests its potential as a precursor for novel photocaging agents. For instance, it could be chemically modified to mask the epsilon-amino group of a lysine residue. nih.govrsc.orgrsc.org Such a "caged" lysine, when incorporated into a peptide or protein, would render that region of the protein inactive. Subsequent exposure to a specific wavelength of light would trigger the cleavage of the this compound-derived cage, restoring the natural lysine structure and, consequently, the protein's function. nih.gov This technology is invaluable for studying dynamic cellular processes, such as protein localization and enzyme activity, in real-time within living cells.

Table 1: Comparison of Common Photocaging Groups

Photocage Group Typical Activation Wavelength (nm) Key Features
o-Nitrobenzyl (ONB) 340-365 Well-established; moderate quantum yield. wiley-vch.de
Dimethoxy-nitrobenzyl (DMNB) 350-380 Red-shifted absorption; improved efficiency. wiley-vch.deresearchgate.net
Coumarin-4-ylmethyl 350-400 High extinction coefficient; fluorescent byproducts. nih.gov

Integration into Complex Bioconjugates and Hybrid Molecules

The creation of complex bioconjugates and hybrid molecules is a cornerstone of modern chemical biology and drug development, often relying on highly efficient and specific ligation reactions. nih.gov "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for covalently linking different molecular building blocks under mild, biocompatible conditions. wikipedia.orgnih.govorganic-chemistry.org

The this compound scaffold can be readily adapted for integration into such molecules. As mentioned, the nitro group can be converted to an amine. This amine can then be transformed into an azide (B81097) group, or an alkyne handle can be attached to it via an amide linkage. This functionalized "clickable" this compound derivative can then be conjugated to other molecules, such as peptides, nucleic acids, or fluorescent probes that bear the complementary reactive group (an alkyne or azide, respectively). nih.gov This strategy allows for the precise incorporation of the benzisothiazole core into larger, multifunctional constructs for applications in diagnostics, targeted therapy, and materials science.

Potential in PROTAC Design and E3 Ligase Ligand Development

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific disease-causing proteins from cells. medchemexpress.comrsc.org These heterobifunctional molecules consist of two key parts: a "warhead" that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. nih.govnih.gov This induced proximity triggers the cell's own protein disposal machinery—the ubiquitin-proteasome system—to tag the target protein for destruction. nih.gov

While the this compound scaffold has not yet been reported as a component in a published PROTAC, its structural features make it an intriguing candidate for future development. The discovery of new E3 ligase ligands is a critical area of PROTAC research, as it could expand the scope of this technology. nih.govrsc.org Fragment-based screening efforts have identified thiazole (B1198619) and related heterocyclic motifs as potential binders for various E3 ligases. acs.org Given that benzisothiazole derivatives are known to interact with biological targets like enzymes, it is plausible that a library of this compound derivatives could yield novel ligands for E3 ligases. nih.gov If a derivative with sufficient binding affinity were identified, it could be functionalized and incorporated as the E3 ligase-recruiting element in a new class of PROTACs.

Use in Dye Production

Heterocyclic amines are important precursors in the synthesis of azo and disperse dyes, which are widely used in the textile industry. ekb.egnih.govresearchgate.net These dyes are prized for their bright colors, high molar extinction coefficients, and good fastness properties on synthetic fabrics like polyester. aatcc.org

The this compound scaffold is a direct precursor for this application. The crucial first step is the chemical reduction of the nitro group to form 6-aminobenzo[d]isothiazole. This resulting primary aromatic amine can then be converted into a diazonium salt under acidic conditions using sodium nitrite. This highly reactive diazonium salt is the key intermediate for dye synthesis. internationaljournalcorner.com

The diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or aniline (B41778) derivative—to form a stable azo dye. nih.govresearchgate.net The specific chemical structure of the coupling component determines the final color and properties of the dye. By varying the coupling partner, a wide range of colors, from yellow and orange to red and blue, can be achieved. This process is analogous to the well-established use of 2-amino-5-nitrothiazole (B118965) and 2-amino-6-nitrobenzothiazole (B160904) in producing commercial disperse dyes. internationaljournalcorner.comscispace.com

Table 2: Examples of Coupling Components for Azo Dye Synthesis

Coupling Component Resulting Dye Class Typical Color Range
Phenol / Naphthols Azo Dyes Yellow, Orange, Red
Substituted Anilines Azo Dyes Yellow, Red, Blue
Pyridone Derivatives Disperse Dyes Bright Yellow to Orange

Future Perspectives in 6 Nitrobenzo D Thiazole Research

Development of Novel Synthetic Pathways for Diversified Libraries

The generation of diverse chemical libraries is fundamental to the discovery of novel bioactive compounds. Future research in the field of 6-nitrobenzo[d]isothiazole will focus on the development of innovative and efficient synthetic pathways to create a wide range of analogues.

One promising avenue is the continued exploration of metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, for instance, have been successfully employed for the synthesis of 2-substituted benzothiazoles through C-H functionalization and intramolecular C-S bond formation. thaiscience.info The application and refinement of such catalytic systems, potentially utilizing other transition metals like copper, could offer efficient and versatile routes to previously inaccessible this compound derivatives. semanticscholar.org

Microwave-assisted organic synthesis (MAOS) presents another key area for development. This technology has been shown to significantly reduce reaction times and improve yields in the synthesis of benzothiazole-related structures, such as the condensation of 2-amino-6-nitrobenzothiazole (B160904) with aldehydes to form Schiff bases. researchgate.netresearchgate.net Future work will likely focus on expanding the application of microwave irradiation to a broader range of reactions in the synthesis of this compound cores and their derivatives, facilitating high-throughput synthesis for library generation. researchgate.netsemanticscholar.orgvjs.ac.vnresearchgate.net

Furthermore, the development of one-pot multicomponent reactions will be crucial for building molecular complexity in a single step. By designing reactions that combine three or more starting materials, chemists can rapidly generate a diverse set of substituted 6-nitrobenzo[d]isothiazoles. The synthesis of nitro-substituted benzothiazole (B30560) derivatives from 3-chloro-4-nitro-aniline and potassium thiocyanate (B1210189) serves as a foundational method that can be expanded upon to create more complex structures. researchgate.netnih.govnih.gov

A summary of emerging synthetic strategies is presented in Table 1.

Table 1: Novel Synthetic Strategies for Benzisothiazole and Benzothiazole Derivatives

Synthetic Strategy Key Features Potential Advantages for this compound Synthesis
Palladium-Catalyzed C-H Functionalization Direct functionalization of C-H bonds, intramolecular C-S bond formation. thaiscience.info High atom economy, access to novel substitution patterns.
Copper-Catalyzed Cascade Reactions Tandem C-S and N-S bond formation. semanticscholar.org Use of inexpensive catalysts, potential for greener reaction conditions.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times. researchgate.netresearchgate.net Increased reaction rates, higher yields, suitable for library synthesis.
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to accelerate reactions. beilstein-journals.org Shorter reaction times, cleaner reactions, and improved yields compared to conventional methods. beilstein-journals.org

Advanced Computational Design for Targeted Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of molecules with desired biological activities. For this compound research, these in silico methods are poised to accelerate the identification of potent and selective drug candidates.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to its protein target. This method has been extensively applied to benzothiazole and isothiazole (B42339) derivatives to explore their interactions with various biological targets, including enzymes and receptors implicated in cancer, microbial infections, and inflammation. semanticscholar.orgnih.govnih.gov For instance, docking studies have been used to investigate the binding of benzothiazole derivatives to dihydroorotase, a potential antimicrobial target. semanticscholar.orgnih.gov Similar approaches can be used to identify and optimize this compound-based inhibitors for a range of therapeutic targets. A recent study focused on the design of benzo[d]isothiazol-based small molecule inhibitors targeting the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool. 3D-QSAR models can be developed for a series of 6-hydroxybenzothiazole-2-carboxamide derivatives to predict their inhibitory activity against targets like monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases. semanticscholar.org These models help to identify the key structural features that govern biological activity, guiding the design of more potent compounds. vjs.ac.vnbeilstein-journals.org

Pharmacophore modeling and virtual screening can be used to identify novel this compound-based compounds from large chemical databases. By creating a 3D model of the essential structural features required for biological activity, researchers can screen for molecules that fit this model. This approach has been successfully used for other heterocyclic systems to discover new lead compounds.

The integration of these computational methods will allow for a more targeted and efficient drug discovery process, reducing the time and cost associated with the synthesis and testing of new compounds. Table 2 highlights some of the key computational techniques being applied in this area.

Table 2: Computational Approaches in Benzothiazole and Isothiazole Drug Discovery

Computational Method Application Example Target/Disease Area
Molecular Docking Predicts binding modes and affinities of ligands to protein targets. semanticscholar.orgnih.govnih.gov Dihydroorotase (antimicrobial), p56lck (cancer), α-amylase/α-glucosidase (diabetes). thaiscience.infosemanticscholar.orgnih.gov
3D-QSAR Correlates the 3D structural properties of molecules with their biological activity. semanticscholar.org Monoamine oxidase B (MAO-B) inhibitors (neurodegenerative diseases). semanticscholar.org
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups for biological activity. Design of novel inhibitors for various therapeutic targets.
Molecular Dynamics (MD) Simulation Simulates the dynamic behavior of ligand-protein complexes over time. nih.gov To understand the stability and interaction patterns of designed inhibitors. semanticscholar.orgnih.gov

Exploration of New Biological Targets and Mechanistic Pathways

While this compound and its related structures have shown promise against a variety of known biological targets, a significant future direction is the exploration of novel targets and the elucidation of their mechanistic pathways. This will not only expand the therapeutic potential of this scaffold but also contribute to a deeper understanding of disease biology.

A notable recent finding is the identification of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) as a target for derivatives of 2-(6-nitrobenzo[d]thiazol-2-ylthio)acetamide. thaiscience.info DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs. thaiscience.info This discovery opens up a new avenue for the development of this compound-based therapies for infectious diseases.

In the realm of oncology, benzothiazole derivatives have been investigated for their anticancer properties. semanticscholar.org The mechanistic pathways for some of these compounds involve the downregulation of RhoGDI, a protein that regulates cell shape and movement, leading to apoptosis and the inhibition of angiogenesis. Future research will likely focus on identifying other key proteins and signaling pathways that are modulated by this compound derivatives in cancer cells. The investigation of their effects on kinases, transcription factors, and epigenetic modifiers could reveal novel anticancer mechanisms.

The antimicrobial activity of benzothiazole and benzisothiazole derivatives is another area ripe for exploration. researchgate.netresearchgate.net While some studies have pointed to the inhibition of enzymes like LD-carboxypeptidase as a potential mechanism, the precise molecular targets for many of these compounds remain unknown. nih.gov A deeper understanding of how these molecules interfere with essential microbial processes will be critical for developing new antibiotics that can overcome resistance.

Table 3 summarizes some of the known and potential biological targets for this class of compounds.

Table 3: Biological Targets and Mechanistic Pathways of Benzothiazole and Benzisothiazole Derivatives

Therapeutic Area Biological Target/Pathway Compound Class
Tuberculosis Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) thaiscience.info 2-(6-nitrobenzo[d]thiazol-2-ylthio)acetamide derivatives thaiscience.info
Cancer Downregulation of RhoGDI, inhibition of angiogenesis. Benzothiazole-2-thiol derivatives.
Antimicrobial Inhibition of LD-carboxypeptidase (predicted). nih.gov Benzothiazolylthiazolidin-4-one derivatives. nih.gov
Neurodegenerative Disease Monoamine oxidase B (MAO-B). semanticscholar.org 6-hydroxybenzothiazole-2-carboxamide derivatives. semanticscholar.org

Strategic Derivatization for Improved Efficacy and Specificity

Strategic derivatization is a cornerstone of medicinal chemistry, involving the targeted modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For the this compound scaffold, this approach holds immense potential for transforming promising hits into viable drug candidates.

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the this compound molecule and evaluating the impact on biological activity, researchers can build a comprehensive understanding of the SAR. For example, studies on related benzothiazole analogs have shown that the nature and position of substituents on the aromatic rings can significantly influence their activity as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation. researchgate.net The presence and position of the nitro group on the benzo[d]isothiazole ring is also expected to have a profound impact on the electronic properties and biological activity of the molecule. semanticscholar.org

Pharmacophore modeling can guide the strategic derivatization process by identifying the key chemical features required for potent activity. thaiscience.info For instance, a pharmacophore model for benzothiazole derivatives as p56lck inhibitors identified key features such as hydrophobic sites, hydrogen bond acceptors, and aromatic rings. thaiscience.info This information can be used to design new this compound derivatives with optimized interactions with their biological targets.

Another important strategy is the use of bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, in order to improve the compound's properties. For example, the amide linkages common in many drugs could be incorporated into this compound derivatives to mimic biologically relevant structures and improve their pharmacokinetic profiles.

The ultimate goal of strategic derivatization is to develop compounds with an optimal balance of potency, selectivity, and drug-like properties. This will involve a continuous cycle of design, synthesis, and biological evaluation, informed by an ever-deepening understanding of the SAR of the this compound scaffold.

Table 4: Strategies for Derivatization and Optimization

Strategy Description Desired Outcome
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure to determine the effect on biological activity. researchgate.net Identification of key structural motifs for potency and selectivity.
Pharmacophore-Guided Design Use of a pharmacophore model to design new derivatives with optimized interactions with the target. thaiscience.info Enhanced binding affinity and efficacy.
Bioisosteric Replacement Replacement of functional groups with others that have similar properties. Improved pharmacokinetic properties (absorption, distribution, metabolism, excretion).
Introduction of Specific Functional Groups Addition of groups like trifluoromethyl or hydroxyl to modulate properties such as metabolic stability and target binding. researchgate.net Increased potency, reduced off-target effects, and improved metabolic stability.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-nitrobenzo[d]isothiazole derivatives, and how can retrosynthetic analysis guide experimental design?

  • Methodological Answer : Four rational synthetic approaches are prioritized for isothiazole ring formation: (1) intramolecular cyclization, (2) (4+1)-heterocyclization, (3) (3+2)-heterocyclization, and (4) derivatization from other heterocycles. Chlorinated isothiazoles are particularly useful precursors due to their reactivity in subsequent functionalization . For nitration, controlled conditions (e.g., H₂SO₄/KNO₃ at 0°C) minimize side reactions, as demonstrated in analogous nitrobenzothiazole syntheses . Retrosynthetic analysis aids in selecting pathways with minimal steps and high regioselectivity.

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?

  • Methodological Answer : Combine ¹H/¹³C-NMR to confirm substitution patterns (e.g., nitro group position) and X-ray crystallography to resolve steric effects or isomerism. For example, crystallographic data for related compounds (e.g., 6-nitro-1,3-benzothiazole-2(3H)-thione) reveal planarity and bond angles critical for validating computational models . Cross-validate with FT-IR (e.g., nitro group absorption at ~1520 cm⁻¹) and mass spectrometry for molecular ion confirmation .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Methodological Answer : Stability is influenced by pH , temperature , and light exposure . Potentiometric studies on isothiazole-metal complexes show degradation above 35°C, suggesting reactions involving 6-nitro derivatives should avoid elevated temperatures unless stabilized by ligands . Store derivatives in amber vials at ≤4°C to prevent nitro group reduction or photodegradation .

Advanced Research Questions

Q. How do palladium-isothiazole complexes enhance catalytic efficiency in cross-coupling reactions, and what experimental parameters optimize their performance?

  • Methodological Answer : Palladium complexes with monodentate isothiazole ligands (e.g., LPdCl₂) exhibit higher activity than bidentate analogs (L₂PdCl₂) due to reduced steric hindrance. Optimal catalytic activity occurs at 20–35°C with a 1–3 mol% catalyst loading . The nitro group in this compound stabilizes intermediates via electron-withdrawing effects, improving Suzuki-Miyaura coupling yields. Heterogeneous catalysts (e.g., silica-supported complexes) retain >90% activity over 10 cycles .

Q. What explains contradictory data between experimental and FEM simulations in isothiazole-based electrochemical deposition studies?

  • Methodological Answer : Discrepancies arise from boundary condition assumptions in FEM models (e.g., idealized electrode surfaces vs. real-world roughness) and kinetic limitations (e.g., unaccounted side reactions). Address this by:

  • Using in situ spectroscopy (e.g., Raman) to monitor intermediate species.
  • Refining FEM parameters with experimental conductivity data (e.g., from cyclic voltammetry).
  • Incorporating stochastic models for particle aggregation observed in high-aspect-ratio depositions .

Q. How do computational methods (e.g., genetic algorithms) predict polymorphic forms of this compound derivatives, and how do these relate to experimental observations?

  • Methodological Answer : Genetic algorithms (GAtor) explore crystal packing by simulating evolutionary selection of energetically favorable configurations. For tricyano-1,4-dithiino[c]-isothiazole (TCS3), GAtor successfully reproduced experimental structures in 7/10 runs, highlighting the role of van der Waals interactions and hydrogen bonding in polymorphism. Apply similar workflows to 6-nitro derivatives, prioritizing DFT-validated force fields for nitro group orientation .

Q. What strategies mitigate interference from homocoupling byproducts in reactions involving this compound-metal complexes?

  • Methodological Answer : Homocoupling (e.g., biphenyl formation in Suzuki reactions) is minimized by:

  • Oxygen-free environments (argon/vacuum) to prevent arylboronic acid oxidation.
  • Ligand tuning (e.g., electron-deficient isothiazoles reduce Pd⁰ aggregation).
  • Low-temperature catalysis (≤35°C) to suppress radical pathways. Byproduct yields are typically ≤3% under optimized conditions .

Data Interpretation and Validation

Q. How can researchers validate the biological activity data of this compound derivatives given potential assay artifacts?

  • Methodological Answer : Use triangulation (e.g., orthogonal assays: enzyme inhibition + cellular viability) and counter-screening against known off-targets (e.g., cytochrome P450). For antifungal studies, compare with pyrazolo-isothiazole derivatives, noting nitro group contributions to membrane permeability . Validate purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .

Q. What criteria ensure the reliability of thermodynamic stability data for isothiazole-metal complexes?

  • Methodological Answer : Apply FINER criteria :

  • Feasibility : Use potentiometric titrations with Ag/AgCl reference electrodes.
  • Novelty : Compare stability constants (logβ) with pyrazole/isoxazole analogs.
  • Relevance : Link stability to catalytic or biological applications (e.g., Co²⁺ complexes for redox-active systems). Isothiazole complexes typically follow stability: pyrazole > isothiazole > isoxazole due to sulfur’s d-orbital contributions .

Tables for Key Data

Property This compound Derivatives Reference
Optimal Catalytic Temp.20–35°C (Pd complexes)
Nitro Group IR Absorption~1520 cm⁻¹
Stability Constant (logβ)Cu²⁺: 8.2 ± 0.3
Homocoupling Byproduct Yield≤3%

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